molecular formula C23H22N4O4S B2653696 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 903261-57-4

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2653696
CAS RN: 903261-57-4
M. Wt: 450.51
InChI Key: HVSWLNIOLURUJH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Isoquinoline derivatives have been investigated for their role in the modulation of sleep through the blockade of orexin receptors. Specifically, compounds targeting orexin-1 and orexin-2 receptors have been shown to have differential impacts on sleep-wake modulation, influencing sleep architecture and neurotransmitter release in the brain. This research suggests potential therapeutic applications in sleep disorders (Dugovic et al., 2009).

Catalytic Activity in Polymerization

Research on N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands and their use in nickel complexes has demonstrated high catalytic activity in ethylene polymerization. This highlights the potential of isoquinoline derivatives in industrial polymer production, affecting the efficiency and characteristics of polymers (Zhang et al., 2011).

Antiarrhythmic Properties

Studies on tetrahydroisoquinolines with nitrophenyl groups have explored their synthesis and antiarrhythmic properties. These compounds offer insights into the development of novel therapeutic agents for treating cardiovascular diseases, emphasizing the importance of structural modifications to enhance biological activity (Markaryan et al., 2000).

Anticancer and Enzyme Inhibition

Quinazolinone-based derivatives, including those with isoquinoline structures, have been investigated for their anticancer properties and enzyme inhibition potential. These studies reveal that specific structural features of isoquinoline derivatives can lead to potent cytotoxic activity against various cancer cell lines and inhibit key enzymes involved in cancer progression (Riadi et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c28-22(23(29)25-18-7-9-19(10-8-18)27(30)31)24-14-20(21-6-3-13-32-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSWLNIOLURUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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